(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core. This compound is of significant interest due to its versatile applications in organic synthesis and drug development. The presence of the imidazo[1,2-a]pyrazine scaffold imparts unique chemical properties, making it a valuable building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrazine with formaldehyde and an amine source, followed by cyclization to form the imidazo[1,2-a]pyrazine ring . The reaction is often catalyzed by acids or bases, depending on the desired reaction pathway.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from readily available raw materials. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, modulating their activity and resulting in the desired biological effects .
Comparison with Similar Compounds
- (Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride
- (Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride
Comparison: While these compounds share the imidazo[1,2-a] scaffold, their chemical properties and biological activities can differ significantly. (Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride is unique due to its specific substitution pattern and the presence of the pyrazine ring, which can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
imidazo[1,2-a]pyrazin-2-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-3-6-5-11-2-1-9-4-7(11)10-6;;/h1-2,4-5H,3,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPBIKTUEFBTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.